molecular formula C23H38FNO3Si B13320779 tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B13320779
M. Wt: 423.6 g/mol
InChI Key: GIZWUSBVGJMBNL-ICSRJNTNSA-N
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Description

tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a tert-butyldimethylsilyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

    Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the field of neuropharmacology.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-phenylpiperidine-1-carboxylate
  • tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-chlorophenyl)piperidine-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it unique and valuable for specific applications.

Properties

Molecular Formula

C23H38FNO3Si

Molecular Weight

423.6 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C23H38FNO3Si/c1-22(2,3)28-21(26)25-14-13-20(17-9-11-19(24)12-10-17)18(15-25)16-27-29(7,8)23(4,5)6/h9-12,18,20H,13-16H2,1-8H3/t18-,20-/m0/s1

InChI Key

GIZWUSBVGJMBNL-ICSRJNTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F

Origin of Product

United States

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